Carboxyamidotriazole Orotate: A Deep Dive into its Mechanism of Action
Carboxyamidotriazole Orotate: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Carboxyamidotriazole Orotate (CTO) is an orally bioavailable small molecule that acts as a potent inhibitor of non-voltage-operated calcium channels. This primary mechanism disrupts calcium-dependent signal transduction, leading to the modulation of numerous downstream pathways critical for tumor growth, angiogenesis, and metastasis. The orotate salt formulation of the active moiety, Carboxyamidotriazole (CAI), significantly enhances its bioavailability, allowing for therapeutic plasma concentrations to be achieved with a favorable safety profile. This guide provides a comprehensive overview of the molecular mechanisms of CTO, supported by preclinical and clinical data, detailed experimental insights, and visual representations of the key signaling cascades it influences.
Core Mechanism of Action: Inhibition of Calcium Influx
The fundamental mechanism of Carboxyamidotriazole Orotate revolves around its active component, Carboxyamidotriazole (CAI), which inhibits non-voltage-dependent calcium channels. This action blocks both the influx of extracellular calcium (Ca2+) into the cell and the release of Ca2+ from intracellular stores[1]. By disrupting cellular calcium homeostasis, CTO effectively attenuates a wide array of calcium-mediated signaling events that are crucial for cancer cell proliferation, survival, and invasion[1][2]. Specifically, CTO has been shown to inhibit store-operated calcium entry (SOCE), a key process in cellular calcium signaling[3].
The orotate moiety of CTO plays a crucial role in its pharmacological profile. Orotic acid is a natural precursor in pyrimidine synthesis and is thought to enhance the oral bioavailability of CAI[4][5]. Preclinical studies in rats demonstrated that CTO administration leads to a faster absorption rate and higher plasma concentrations of CAI compared to the administration of CAI alone[4][6]. This improved pharmacokinetic profile is a key advantage of the orotate salt formulation.
Modulation of Key Oncogenic Signaling Pathways
The disruption of calcium signaling by CTO has a cascading effect on multiple downstream oncogenic pathways. Preclinical and clinical evidence indicates that CTO can simultaneously modulate several critical signaling networks, contributing to its broad anti-tumor activity[7][8][9].
PI3K/Akt/mTOR Pathway
CTO has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway[9]. This pathway is a central regulator of cell growth, proliferation, and survival. By inhibiting calcium influx, CTO can interfere with the activation of PI3K and its downstream effectors, Akt and mTOR[3]. This inhibitory action can lead to decreased cell proliferation and the induction of apoptosis.
dot
Caption: CTO inhibits the PI3K/Akt/mTOR signaling pathway.
RAS/RAF/MEK/ERK Pathway
The RAS/RAF/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that governs cell proliferation, differentiation, and survival. CTO has been demonstrated to modulate this pathway, contributing to its anti-proliferative effects[7][9]. Inhibition of calcium-dependent signaling can interfere with the activation of key components of this cascade.
dot
Caption: CTO modulates the RAS/RAF/MEK/ERK signaling pathway.
VEGF Signaling and Angiogenesis
Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. CTO has been shown to inhibit VEGF signaling, thereby exerting anti-angiogenic effects[1][8]. This is achieved by blocking the calcium-mediated nitric oxide synthase-vascular endothelial growth factor pathway[7].
dot
Caption: CTO inhibits VEGF-mediated angiogenesis.
Quantitative Data from Preclinical and Clinical Studies
The anti-tumor activity and pharmacokinetic profile of CTO have been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from these investigations.
Pharmacokinetic Parameters of CTO
| Parameter | Value | Species/Study Population | Reference |
| Time to Peak Plasma Concentration (Tmax) | 12.0 ± 2.5 hr | Rats | [7] |
| Area Under the Curve (AUC) | 158,354 ± 10,233 ng-hr/ml | Rats | [7] |
| Half-life (t1/2) | ~55 hr | Humans (Phase I) | [7] |
| Maximum Tolerated Dose (MTD) - Monotherapy | 427 mg/m²/day | Humans (Phase I) | [7][8] |
| Recommended Phase II Dose - with Temozolomide | 600 mg/day (flat dose) | Humans (Phase IB) | [10] |
| Tumor Concentration (481 mg/m² dose) | 5900 ng/g | Humans (Glioblastoma) | [11] |
| Plasma Concentration (481 mg/m² dose) | 3460 ng/mL | Humans (Glioblastoma) | [11] |
Efficacy of CTO in Clinical Trials
| Indication | Trial Phase | Combination Therapy | Outcome | Reference |
| Advanced Solid Tumors | I | Monotherapy | 9 patients achieved stable disease (SD) for up to 14 months. | [7] |
| Recurrent Glioblastoma/Anaplastic Gliomas | IB | Temozolomide | Objective Response Rate: 26% (1 CR, 6 PR); Clinical Benefit Rate: 67%. | [12] |
| Newly Diagnosed Glioblastoma | IB | Temozolomide + Radiotherapy | Median Progression-Free Survival: 15 months; 2-year Overall Survival: 62%. | [10][12] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. The following outlines the general protocols employed in the evaluation of CTO.
Preclinical Xenograft Models
-
Objective: To evaluate the in vivo anti-tumor efficacy of CTO alone or in combination with other agents.
-
General Protocol:
-
Human tumor cells (e.g., glioblastoma, colon, melanoma, ovarian cancer) are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
CTO is administered orally at specified doses and schedules. Combination therapies are administered according to established protocols.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker analysis).
-
Plasma samples may be collected to determine CAI concentrations.
-
dot
Caption: General workflow for preclinical xenograft studies.
Phase I Clinical Trial Design
-
Objective: To determine the safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetic profile of CTO in patients with advanced solid tumors.
-
General Protocol (3+3 Design):
-
A starting dose of CTO is administered to a cohort of 3 patients.
-
Patients are monitored for dose-limiting toxicities (DLTs) during the first cycle of treatment.
-
If no DLTs are observed, the dose is escalated in a new cohort of 3 patients.
-
If one DLT is observed, 3 additional patients are enrolled at the same dose level.
-
If two or more DLTs are observed in a cohort of 3 or 6 patients, the MTD is considered to be exceeded, and the previous dose level is declared the MTD.
-
Pharmacokinetic blood samples are collected at specified time points to determine plasma concentrations of CAI.
-
Tumor response is assessed using RECIST criteria.
-
dot
Caption: Logic of a 3+3 Phase I clinical trial design.
Pharmacokinetic Analysis
-
Objective: To quantify the concentration of CAI and its metabolites in biological matrices (e.g., plasma, tumor tissue).
-
General Protocol (LC-MS/MS):
-
Biological samples are collected from study subjects at predetermined time points.
-
An internal standard is added to the samples.
-
Proteins are precipitated, and the supernatant is extracted.
-
The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
The analyte of interest (CAI) is separated from other components by the liquid chromatography column.
-
The mass spectrometer detects and quantifies the analyte based on its mass-to-charge ratio.
-
Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) are calculated from the concentration-time data.
-
Conclusion
Carboxyamidotriazole Orotate is a promising anti-cancer agent with a unique mechanism of action centered on the inhibition of non-voltage-operated calcium channels. This primary activity leads to the broad modulation of multiple oncogenic signaling pathways, including PI3K/Akt/mTOR, RAS/RAF/MEK/ERK, and VEGF signaling. The orotate salt formulation provides a significant bioavailability advantage over the parent compound. Preclinical and clinical studies have demonstrated a manageable safety profile and encouraging signals of efficacy, particularly in challenging-to-treat cancers like glioblastoma. Further research and clinical development are warranted to fully elucidate the therapeutic potential of CTO in various oncology settings.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. oncotarget.com [oncotarget.com]
- 4. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 5. Lithium orotate: A superior option for lithium therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Carboxyamidotriazole Orotate, a Modulator of Calcium-Dependent Signaling Pathways, on Advanced Solid Tumors [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Multicenter Phase IB Trial of Carboxyamidotriazole Orotate and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicenter Phase IB Trial of Carboxyamidotriazole Orotate and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. onclive.com [onclive.com]
